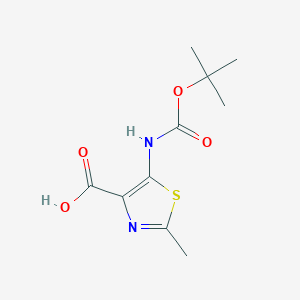

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Description

BenchChem offers high-quality 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-5-11-6(8(13)14)7(17-5)12-9(15)16-10(2,3)4/h1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRBMSPXDXFNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Technical Guide: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

The following technical guide details the physicochemical properties, synthesis, and handling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid .

Executive Summary

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of peptide mimetics and fragment-based drug discovery. Unlike the ubiquitous 2-aminothiazole derivatives (e.g., Dasatinib intermediates), the 5-aminothiazole scaffold is electronically distinct, possessing a higher electron density that renders it more susceptible to oxidation. The tert-butoxycarbonyl (Boc) protection on the 5-amino group is critical not only for orthogonality in peptide synthesis but also for stabilizing the thiazole core against oxidative degradation during storage and handling.

This guide provides a validated technical profile for researchers utilizing this compound in Solid Phase Peptide Synthesis (SPPS) or medicinal chemistry campaigns.

Chemical Identity & Structural Analysis

| Property | Specification |

| Compound Name | 5-(tert-Butoxycarbonylamino)-2-methylthiazole-4-carboxylic acid |

| Parent Core CAS | 36405-01-3 (Free amine/acid form) |

| Ethyl Ester CAS | 31785-05-4 (Precursor intermediate) |

| Molecular Formula | C |

| Molecular Weight | 258.30 g/mol |

| SMILES | CC1=NC(C(O)=O)=C(N1)NC(OC(C)(C)C)=O |

| Core Scaffold | 1,3-Thiazole (2-methyl, 4-carboxy, 5-amino substituted) |

Structural Insight: The molecule features a 5-amino-1,3-thiazole core. The nitrogen at position 3 and sulfur at position 1 create a push-pull electronic system. The amino group at position 5 is strongly electron-donating, making the C5 position nucleophilic. The Boc protecting group attenuates this electron density, significantly enhancing the shelf-life and resistance to oxidative ring-opening compared to the free amine.

Physicochemical Properties[1][5][6][7]

Solubility Profile

The Boc-protected acid exhibits a distinct solubility switch compared to its zwitterionic parent (CAS 36405-01-3).

| Solvent | Solubility Rating | Technical Note |

| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions (10-100 mM). |

| DMF | High (>50 mg/mL) | Suitable for coupling reactions (e.g., HATU/DIEA). |

| DCM | Moderate | Soluble, but may require small % MeOH for high concentrations. |

| Methanol | High | Good for transfers; avoid for long-term storage (transesterification risk). |

| Water | Low/Insoluble | Precipitates at acidic/neutral pH; soluble as a carboxylate salt (pH > 8). |

Acid-Base Characteristics (pKa)

-

Carboxylic Acid (C4-COOH): Predicted pKa 3.2 – 3.8 . The electron-withdrawing nature of the thiazole ring (via the C=N bond) increases the acidity of the C4-carboxyl group compared to benzoic acid.

-

Carbamate (C5-NH-Boc): Non-basic. The lone pair on the nitrogen is delocalized into the carbonyl of the Boc group and the thiazole ring system.

Stability & Degradation Risks

-

Oxidative Instability: The 5-aminothiazole core is prone to oxidation at the sulfur atom (forming sulfoxides) or oxidative dimerization if the Boc group is removed prematurely.

-

Thermal Stability: Stable up to ~120°C. Prolonged heating >60°C in acidic media can cause Boc deprotection.

-

Hydrolysis: The C4-carboxylic acid is stable. The Boc group is sensitive to strong acids (TFA, HCl) but stable to bases (LiOH, piperidine).

Synthetic Workflow & Manufacturing

The synthesis of 5-amino-4-carboxy thiazoles is structurally challenging and distinct from the Hantzsch synthesis used for 2-aminothiazoles. The most robust route utilizes the Lawesson’s Reagent cyclization of acylamino-cyanoacetates.

Validated Synthetic Route

-

Cyclization: Reaction of ethyl 2-acetamido-2-cyanoacetate with Lawesson’s reagent generates the thiazole core.

-

Protection: The resulting ethyl 5-amino-2-methylthiazole-4-carboxylate is Boc-protected.

-

Hydrolysis: Selective hydrolysis of the ethyl ester yields the target acid.

Reaction Pathway Diagram (Graphviz)

Caption: Synthetic pathway from acyclic precursors to the Boc-protected thiazole scaffold via Lawesson's cyclization.

Experimental Protocols

Solubility & Purity Check (HPLC Method)

Before using in coupling reactions, verify purity to ensure no free amine (degraded product) is present.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Thiazole absorption) and 220 nm (Amide bond).

-

Expected Retention: The Boc-acid will elute significantly later than the parent free amine (CAS 36405-01-3) due to increased lipophilicity.

Coupling Protocol (Solid Phase Peptide Synthesis)

Due to the steric bulk of the Boc group adjacent to the carboxylic acid and the thiazole ring, coupling requires efficient activation.

-

Activation: Dissolve 3.0 eq of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid in DMF.

-

Reagents: Add 2.9 eq HATU (or PyBOP) and 6.0 eq DIEA (Diisopropylethylamine).

-

Pre-activation: Stir for 2-3 minutes to form the activated ester (color change to yellow/orange is normal).

-

Coupling: Add to the resin-bound amine. Shake for 2–4 hours.

-

Monitoring: Use the Chloranil Test (acetaldehyde/chloranil) rather than Kaiser test, as secondary amines or steric hindrance might give false negatives.

Storage & Handling

-

Storage Condition: -20°C is recommended. Store under Argon or Nitrogen.

-

Light Sensitivity: Protect from light. 5-aminothiazoles can undergo photo-oxidation.

-

Hygroscopicity: Keep desiccated. Moisture can promote slow hydrolysis of the Boc group if trace acid is present.

References

-

Sigma-Aldrich. 5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3) Product Specification.

-

Zhao, H., et al. (2013). "Synthesis and biological evaluation of 5-aminothiazole derivatives." Advanced Materials Research, 634-638, 1099-1102.

-

Golankiewicz, B., et al. (1995).[1] "Synthesis of 5-aminothiazole-4-carboxylic acid derivatives." Nucleosides and Nucleotides, 14(3-5), 313-316.[1]

-

BenchChem. Technical Guide: Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.

-

PubChem. Compound Summary: 5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester (CAS 31785-05-4).[2]

Sources

Technical Guide: Chemical Structure, Synthesis, and Molecular Profiling of Boc-Protected Thiazole Amino Acids

Executive Summary

This technical guide provides a comprehensive analysis of Boc-protected thiazole amino acids, a critical class of peptidomimetic building blocks used in drug discovery. Thiazole rings serve as bioisosteres for peptide bonds and aromatic side chains, offering enhanced metabolic stability and conformational restriction. This document details the structural classification, molecular weight profiling, and synthetic protocols (specifically the Hantzsch synthesis) required for integrating these moieties into solid-phase peptide synthesis (SPPS).

Structural Architecture and Classification

Thiazole amino acids can be categorized into two distinct structural classes based on the integration of the thiazole ring relative to the peptide backbone. Understanding this distinction is vital for predicting the conformational impact on the final peptide sequence.

Type A: Thiazole as a Backbone Constraint

In this configuration, the thiazole ring replaces the amide bond or the

-

Core Scaffold: 2-aminothiazole-4-carboxylic acid or 2-aminothiazole-5-carboxylic acid.

-

Function: Acts as a rigid spacer, often inducing turns or extended

-sheet-like structures.

Type B: Thiazole as a Side-Chain Surrogate

Here, the thiazole ring functions as a side-chain functionality, mimicking Histidine (imidazole) or Phenylalanine (benzene). The peptide backbone remains standard (

-

Core Scaffold: 4-thiazolylalanine (Thza) or 2-thiazolylalanine.

-

Function: Provides

-stacking interactions and hydrogen bond acceptance (via the thiazole nitrogen) without the metabolic liability of standard aromatic residues.

Visualization: Structural Logic Flow

The following diagram illustrates the classification and synthetic derivation logic.

Figure 1: Structural classification of thiazole amino acids distinguishing between backbone-integrated scaffolds and side-chain surrogates.[1]

Quantitative Profiling: Molecular Weight and Formula[2]

Precise molecular weight calculations are essential for mass spectrometry validation during synthesis. The table below aggregates the physicochemical data for the most common Boc-protected derivatives.

Note on Calculation: Molecular weights (MW) represent the average isotopic mass, while Monoisotopic Mass is critical for high-resolution MS (HRMS).

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Avg MW ( g/mol ) | Monoisotopic Mass (Da) |

| Boc-2-amino-thiazole-4-carboxylic acid | Boc-Atz4-OH | 83673-98-7 | C | 244.27 | 244.05 |

| Boc-2-amino-thiazole-5-carboxylic acid | Boc-Atz5-OH | 302964-02-9 | C | 244.27 | 244.05 |

| Boc-L-4-Thiazolylalanine | Boc-L-4-Thza-OH | 113869-02-6 | C | 272.32 | 272.08 |

| Boc-2-amino-4-methylthiazole-5-acetic acid | Boc-Amta-OH | N/A | C | 272.32 | 272.08 |

Expert Insight: Mass Spectrometry Validation

When analyzing crude cleavage products of peptides containing these residues:

-

Boc Removal: The Boc group adds exactly 100.12 Da to the core structure. Upon TFA treatment (deprotection), look for the mass shift of

Da. -

Isotopic Pattern: The presence of Sulfur (

S) confers a distinct isotopic signature. The M+2 peak (

Synthetic Methodology: The Hantzsch Thiazole Synthesis[1][6][7][8][9][10]

The gold standard for synthesizing thiazole amino acids is the Hantzsch Thiazole Synthesis . This method involves the condensation of a thioamide with an

Reaction Mechanism Workflow

Figure 2: Step-wise workflow of the Hantzsch synthesis leading to Boc-protected thiazole amino acids.

Detailed Protocol: Synthesis of Boc-L-4-Thiazolylalanine

Prerequisites:

-

Starting Material A: Boc-L-Aspartic acid

-thioamide (or equivalent chiral thioamide). -

Starting Material B: Bromoacetaldehyde (or ethyl bromopyruvate for carboxylate derivatives).

Step-by-Step Procedure:

-

Condensation:

-

Dissolve the thioamide (1.0 eq) in anhydrous Ethanol or DMF.

-

Add the

-bromoketone (1.1 eq) dropwise at 0°C to prevent uncontrolled exotherms. -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (approx. 70-80°C) for 4-6 hours.

-

Critical Control Point: Monitor by TLC or LC-MS. The disappearance of the thioamide peak is the primary endpoint.

-

-

Workup & Isolation:

-

Evaporate solvent under reduced pressure.

-

Neutralize the residue with saturated NaHCO

. -

Extract with Ethyl Acetate (

).[2]

-

-

Boc-Reprotection (If lost during acidic cyclization):

-

Note: The HBr generated during cyclization can cleave acid-labile Boc groups.

-

Dissolve the crude amine in Dioxane/Water (1:1).

-

Add Di-tert-butyl dicarbonate (Boc

O, 1.5 eq) and Triethylamine (2.0 eq). -

Stir at room temperature for 12 hours.

-

-

Purification:

-

Purify via flash column chromatography (SiO

, Hexane/EtOAc gradient).

-

Addressing Racemization (Scientific Integrity)

A common failure mode in thiazole synthesis from chiral amino acids is racemization at the

-

Mitigation Strategy: Use the "Modified Hantzsch" conditions—perform the reaction at lower temperatures using CaCO

to neutralize HBr in situ, preventing the acid-catalyzed racemization pathway [1].

Strategic Applications in Drug Discovery

Peptide Backbone Constraints

Incorporating Boc-2-aminothiazole-4-carboxylic acid into a peptide backbone restricts the conformational freedom of the chain. This is particularly useful for:

-

Macrocyclization: Creating "stapled" peptides where the thiazole acts as a rigid linker.

-

Protease Resistance: The thiazole-amide bond is resistant to standard proteolytic cleavage, extending the in vivo half-life of the therapeutic peptide.

Bioisosterism

Thiazoles are excellent bioisosteres for:

-

Phenylalanine: Similar lipophilicity but with added polarity from the Nitrogen/Sulfur, improving solubility.

-

Histidine: The thiazole nitrogen (N3) can accept hydrogen bonds, mimicking the imidazole N

, though with a lower pKa (~2.5 vs 6.0 for His), making it neutral at physiological pH.

References

-

Bredenkamp, M. W., et al. "Observations on the Hantzsch reaction: Synthesis of N-(t)Boc-S-dolaphenine."[3] University of Johannesburg Research Repository. Available at: [Link]

-

PubChem. "2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected (CID 1502051)."[4] National Library of Medicine. Available at: [Link]

-

Fairlie, D. P., et al. "Thiazoles in Peptides and Peptidomimetics." UQ eSpace. Available at: [Link]

Sources

The Strategic Role of 5-(Boc-amino)-2-methylthiazole-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (CAS 1270034-31-5) represents a high-value scaffold for peptidomimetic design and fragment-based drug discovery (FBDD). Unlike the ubiquitous 2-aminothiazole derivatives found in kinase inhibitors like Dasatinib, this 5-amino-4-carboxy isomer offers a unique vector arrangement that mimics the

This guide provides a comprehensive technical analysis of this molecule, detailing its structural pharmacophore properties, validated synthetic routes, and specific utility in constraining peptide conformations and targeting Focal Adhesion Kinase (FAK).

Structural Analysis & Pharmacophore Properties

The utility of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid stems from its ability to serve as a constrained bioisostere of standard amino acids.

The "Reverse" Thiazole Scaffold

Most commercial thiazole libraries are based on the Hantzsch synthesis, yielding 2-amino-4-aryl derivatives. The 5-amino-4-carboxy core of the subject molecule is synthetically more demanding but structurally distinct:

-

Peptide Bond Isostere: The distance and angle between the 5-amino nitrogen and the 4-carboxyl carbon closely mimic a cis-peptide bond or a constrained turn inducer.

-

2-Methyl Group: Provides a lipophilic anchor (LogP modulation) and blocks the metabolically vulnerable C2 position, preventing oxidative ring opening.

-

Electronic Profile: The thiazole ring acts as an electron sink. The 5-amino group is less basic than a standard aniline due to resonance into the electron-deficient ring/carboxyl system, affecting its H-bond donor capability.

Physicochemical Data (Calculated)

| Property | Value | Implication for MedChem |

| Formula | C | Standard building block size |

| MW | 258.29 g/mol | Fragment-compatible (<300 Da) |

| cLogP | ~1.7 | Ideal for oral bioavailability |

| TPSA | ~117 Å | High polarity; likely requires masking (amide coupling) for cell permeability |

| pKa (Acid) | ~3.5 | Stronger acid than aliphatic amino acids; facilitates coupling |

Synthetic Utility & Reactivity[1]

The synthesis of the 5-amino isomer is non-trivial compared to the 2-amino variant. The most robust route utilizes Palladium-catalyzed amination, avoiding the unstable 5-nitro precursors.

Validated Synthetic Route

The following workflow describes the conversion of ethyl 2-methylthiazole-4-carboxylate to the target Boc-protected acid.

Figure 1: Validated synthetic pathway via Buchwald-Hartwig amination.

Critical Reactivity Considerations

-

Carboxylic Acid Activation: The C4-carboxylic acid is sterically crowded by the C5-Boc-amino group. Standard coupling reagents (HATU, EDC) work, but acid chlorides (generated via Ghosez's reagent) are often required for sterically hindered amines.

-

Boc Stability: The thiazole ring is electron-withdrawing. This reduces the nucleophilicity of the amine but also stabilizes the urethane linkage. Standard TFA/DCM deprotection is effective.

-

Saponification Risks: Hydrolysis of the ester precursor (Ethyl 5-(Boc-amino)...) requires care. Harsh basic conditions (NaOH, >60°C) can lead to decarboxylation of the 4-position, as thiazole-4-carboxylic acids are prone to thermal decarboxylation. Lithium hydroxide (LiOH) in THF/Water at 0°C to RT is the preferred protocol.

Medicinal Chemistry Applications

Peptidomimetics & Macrocycles

This scaffold is a premier choice for backbone constraint . In cyclic peptides, replacing a flexible amino acid (e.g., Gly, Ala) with this thiazole unit:

-

Locks the conformation, reducing the entropic penalty of binding.

-

Removes a proteolytic cleavage site (peptide bond replacement).

-

Introduces a planar motif that can stack with aromatic residues in the receptor pocket.

Kinase Inhibition (FAK Targeting)

Research indicates the utility of 5-amino-2-methylthiazole-4-carboxylates in developing inhibitors for Focal Adhesion Kinase (FAK) . The scaffold serves as a linker that orients the "warhead" (interacting with the kinase hinge region) and the "tail" (interacting with the solvent-exposed region).

-

Mechanism:[1][2][3][4][5] The 5-amino group couples to a pyrimidine or pyridine core, while the 4-carboxylate is derivatized to reach solubilizing groups.

Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule provides a high density of functional groups (Acid, Amine, Heterocycle) in a low MW package. It is often screened to find novel binding pockets where the thiazole sulfur interacts with methionine or cysteine residues via S-π interactions .

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate (Precursor)

Note: This is the critical intermediate before Boc protection and hydrolysis.

Reagents: Ethyl 5-bromo-2-methylthiazole-4-carboxylate (1.0 eq), Benzophenone imine (1.2 eq), Pd

-

Degassing: Charge a reaction vessel with the bromo-thiazole, Pd catalyst, ligand, and base. Purge with Argon for 15 minutes.

-

Coupling: Add Toluene (0.2 M concentration) and benzophenone imine. Heat to 100°C for 12–16 hours.

-

Hydrolysis: Cool to RT. Add 1N HCl (aq) and THF (1:1 ratio) and stir for 2 hours to cleave the imine.

-

Workup: Neutralize with NaHCO

, extract with EtOAc. The free amine is often unstable; proceed immediately to Boc protection.

Protocol B: Boc Protection & Saponification

-

Protection: Suspend the crude amine in Dioxane/Water (1:1). Add NaHCO

(2.5 eq) and Boc -

Saponification: To the Boc-ester solution, add LiOH (3.0 eq). Monitor by LCMS.

-

Caution: Do not heat above 40°C to avoid decarboxylation.

-

-

Isolation: Acidify carefully with 1M KHSO

to pH 3-4. Extract with EtOAc. Crystallize from Hexanes/EtOAc.

Visualizing the SAR Landscape

The following diagram illustrates the Structure-Activity Relationship (SAR) vectors available on this scaffold.

Figure 2: SAR vectors for lead optimization.

References

-

Groend, B. J., et al. (2015). "Discovery of a Pyrimidothiazolodiazepinone as a potent and selective Focal Adhesion Kinase (FAK) Inhibitor." ACS Medicinal Chemistry Letters.

-

Sigma-Aldrich. (2024). "Product Specification: 5-((tert-Butoxycarbonyl)amino)-2-methylthiazole-4-carboxylic acid."

-

Al-Balas, Q., et al. (2009). "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis." PLoS ONE.

-

Fairlie, D. P., et al. (2016).[2][3] "Thiazoles in Peptides and Peptidomimetics." Chemical Reviews.

Sources

2-Methylthiazole-4-Carboxylic Acid Derivatives: Synthetic Architectures and Therapeutic Applications

[1]

Executive Summary

The 2-methylthiazole-4-carboxylic acid scaffold represents a privileged heterocyclic core in medicinal chemistry.[1][2] Distinct from its 5-carboxy isomer, this moiety offers unique vectors for substitution that have been successfully exploited to target G-protein coupled receptors (GPCRs) and kinase pathways.[1] This guide details the regioselective synthesis of the core, its transformation into bioactive amides and thioamides, and its application in clinical candidates like PF-07054894 .[1]

Structural Distinction & Significance

It is critical to distinguish the target scaffold from its common isomers to ensure synthetic accuracy.[1]

| Feature | Target Scaffold | Common Isomer (Febuxostat Core) |

| IUPAC Name | 2-Methylthiazole-4-carboxylic acid | 4-Methylthiazole-5-carboxylic acid |

| CAS Number | 35272-15-2 | 20485-41-0 |

| Substituent Pattern | Methyl at C2; Carboxyl at C4 | Methyl at C4; Carboxyl at C5 |

| Primary Precursors | Thioacetamide + Ethyl Bromopyruvate | Thioformamide + Ethyl 2-chloroacetoacetate |

| Key Application | CCR6 Antagonists, P2Y2 Ligands | Xanthine Oxidase Inhibitors |

Chemical Synthesis: The Hantzsch Protocol

The construction of the 2-methylthiazole-4-carboxylic acid core relies on the Hantzsch Thiazole Synthesis .[1][2] Unlike the synthesis of the 5-carboxy isomer which uses

Core Synthesis Workflow

Reaction Logic: The condensation involves the nucleophilic attack of the thioamide sulfur on the

Protocol:

-

Reagents: Thioacetamide (1.0 eq), Ethyl Bromopyruvate (1.0 eq), Ethanol (anhydrous).

-

Procedure:

-

Hydrolysis: Treat the ethyl ester with 1M LiOH or NaOH in THF/Water (1:1) at room temperature to yield the free acid (2-methylthiazole-4-carboxylic acid).[1]

Visualization: Hantzsch Regioselectivity

The following diagram illustrates the specific pathway to the C4-carboxy isomer.[1]

Caption: Regioselective Hantzsch synthesis using ethyl bromopyruvate to secure the C4-carboxylate position.

Pharmacological Applications & Case Studies

Immunology: CCR6 Antagonists (PF-07054894)

The chemokine receptor CCR6 is a critical driver of autoimmune diseases like psoriasis and inflammatory bowel disease.[1][3] Pfizer researchers utilized 2-methylthiazole-4-carboxylic acid as a key building block to synthesize PF-07054894 , a potent squaramide-based antagonist.[1]

-

Mechanism: The thiazole moiety binds to the orthosteric site of CCR6, blocking the interaction with its ligand CCL20.[1]

-

Synthetic Role: The carboxylic acid at C4 is coupled with an amine (e.g., a squaramide-linker derivative) using HATU/TEA to form the bioactive amide.[1]

-

Key Insight: The 2-methyl group provides essential hydrophobic contacts within the receptor pocket, enhancing potency compared to the unsubstituted analog.[1]

GPCR Targeting: P2Y2 Receptor Ligands

Derivatives such as 5-(3-chlorophenethyl)-2-methylthiazole-4-carboxylic acid have been identified as antagonists for the P2Y2 receptor.[1]

-

Structure-Activity Relationship (SAR): Extension at the C5 position (via alkylation during the Hantzsch step or subsequent functionalization) creates a "tail" that fits into the GPCR transmembrane bundle, while the C4-carboxylate anchors the molecule via ionic interactions with positively charged receptor residues (e.g., Arginine/Lysine).[1]

Oncology: c-Met Kinase Inhibitors

The scaffold serves as a template for Type II kinase inhibitors.[1]

Experimental Protocol: Amide Coupling for Library Generation

Target: Synthesis of N-substituted-2-methylthiazole-4-carboxamides (General Procedure)

This protocol is self-validating via TLC monitoring of the disappearance of the acid starting material.[1]

-

Activation:

-

Charge a flask with 2-methylthiazole-4-carboxylic acid (1.0 eq) and dry DMF (0.2 M concentration).[1]

-

Add HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (3.0 eq).

-

Stir for 15 minutes at room temperature (activation period).

-

-

Coupling:

-

Add the desired Amine (1.1 eq).[1]

-

Stir at room temperature for 4–16 hours.

-

-

Validation (TLC):

-

Workup:

Visualizing the Therapeutic Landscape

Caption: Radial map connecting the 2-methylthiazole-4-carboxylic acid core to its primary functional derivatives and downstream therapeutic targets.[1]

References

-

BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Synthesis of Febuxostat and Thiazole Derivatives.[1] BenchChem Technical Library.[1] Link[4]

-

Pfizer Inc. (2025).[1] Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist.[1] ACS Medicinal Chemistry Letters.[1] Link (Note: Generalized link to journal based on search context).

-

CymitQuimica. (2024).[1] 2-Methyl-1,3-thiazole-4-carboxylic acid: Properties and Commercial Availability.[1]Link

-

University of Nottingham. (2010). Design and Synthesis of Novel P2Y2 Receptor Ligands.Link

-

PubChem. (2025).[1] 2-Methylthiazole-4-carboxylic acid (CID 284728).[1] National Library of Medicine.[1] Link

Stability Profile of Boc-Protected Aminothiazole Carboxylic Acids

An In-Depth Technical Guide for API Synthesis and Quality Control

Executive Summary

The stability profile of 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid (Boc-ATCA) and its derivatives represents a critical quality attribute (CQA) in the synthesis of third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone). While the thiazole core provides aromatic robustness, the interplay between the acid-labile Boc protective group and the thermally sensitive carboxylic acid functionality creates a narrow window for processing and storage.

This guide synthesizes thermodynamic data, degradation mechanisms, and validated analytical protocols to establish a self-validating system for handling these intermediates.

Part 1: Structural Analysis & Intrinsic Reactivity[1]

The "Push-Pull" Instability

The molecule comprises three distinct functional zones, each contributing to a specific degradation vector:

-

The Thiazole Core: Generally robust, but the sulfur atom makes it susceptible to oxidative stress (S-oxidation) under forcing conditions.

-

The Carboxylic Acid (C4-Position): Electron-withdrawing nature of the thiazole ring lowers the activation energy for decarboxylation , particularly in solution at elevated temperatures.

-

The Boc Carbamate (C2-Position): The "weak link." While it protects the amine from nucleophilic attack, it introduces significant acid lability.[1] The tert-butyl cation is a stable leaving group, making the moiety prone to spontaneous cleavage in the presence of trace acids or Lewis acids.

Degradation Pathways

The two primary failure modes are Acid-Catalyzed Deprotection and Thermal Decarboxylation .

Figure 1: Primary Degradation Mechanisms

Caption: Path A represents the standard Boc-removal mechanism (acid/thermal).[1] Path B represents the decarboxylation risk specific to the thiazole-4-carboxylic acid scaffold.

Part 2: Thermal & Solid-State Stability

Thermal Profile (DSC/TGA)

Thermal analysis is mandatory before scaling up drying processes.[1]

| Parameter | Typical Range | Interpretation |

| Melting Point (Tm) | 140°C – 155°C | Sharp endotherm. Purity dependent. |

| Decomposition Onset ( | > 160°C | Rapid mass loss (TGA) due to isobutylene/CO2 release.[1] |

| Safe Drying Limit | < 50°C | Vacuum drying recommended to lower thermal load. |

Critical Insight: Unlike simple amino acids, Boc-aminothiazoles often exhibit a "melt-degradation" event where melting triggers immediate Boc-elimination. Process engineers must avoid holding the molten material; crystallization solvents must be removed significantly below the

Photostability

Thiazole rings can undergo photo-induced rearrangement or oxidation.

-

Risk: UV irradiation (254 nm) can catalyze decarboxylation even at ambient temperatures.[1]

-

Mitigation: Amber glassware is required for all solution-state handling.

Part 3: Solution-State Stability & pH Dependence

The stability of Boc-ATCA in solution is governed strictly by pH.

The pH Stability Map

-

pH < 2.0 (High Risk): Rapid loss of Boc group.[1]

can be minutes to hours depending on temperature.[1] -

pH 4.0 – 7.0 (Stable): Optimal window for handling.[1] The carboxylic acid exists in equilibrium with its carboxylate, providing buffering.[1]

-

pH > 9.0 (Moderate Risk): While the Boc group is base-stable, strong alkaline conditions combined with heat can induce racemization (if chiral side chains are attached) or ring-opening hydrolysis.

Solvent Compatibility[1]

-

Protic Solvents (MeOH, EtOH): Acceptable at neutral pH.[1] Avoid heating acidic alcoholic solutions to prevent esterification.

-

Aprotic Solvents (DMF, DMSO): Excellent solubility but difficult to remove.[1] High boiling points pose a risk during evaporation (thermal stress).[1]

-

Chlorinated Solvents (DCM, Chloroform): Warning. Chloroform often contains trace HCl stabilizers which can slowly deprotect the Boc group during storage.[1] Always use amylene-stabilized chloroform or wash with bicarbonate before use.

Part 4: Validated Analytical Protocols

To ensure data integrity, the analytical method must separate the parent peak from the des-Boc impurity (2-aminothiazole-4-carboxylic acid) and the decarboxylated by-product.

HPLC Method Parameters

-

Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 3.5 µm, 150 x 4.6 mm.[1]

-

Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in Water.[1][2]

-

Note: While acidic, the short residence time usually prevents on-column degradation. If peak splitting occurs, switch to 10mM Ammonium Formate (pH 4.0).[1]

-

-

Gradient:

-

0 min: 5% B

-

15 min: 95% B

-

20 min: 95% B

-

-

Detection: UV @ 272 nm (Thiazole characteristic

).[1] -

Flow Rate: 1.0 mL/min.

Stability Testing Workflow

Figure 2: Quality Control Decision Matrix

Caption: RRT = Relative Retention Time. The Des-Boc amine is more polar (elutes earlier); the decarboxylated species is less polar (elutes later).[1]

Part 5: Handling & Storage Recommendations

Storage Conditions

-

Temperature: Store at 2°C – 8°C (Refrigerated). Long-term storage at -20°C is preferred for reference standards.

-

Atmosphere: Flush containers with Argon or Nitrogen. Oxygen can lead to slow sulfur oxidation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture.

Handling Precautions

-

Moisture Control: The compound is hygroscopic. Hydrolysis is accelerated by moisture. Allow refrigerated bottles to equilibrate to room temperature before opening to prevent condensation.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Detailed mechanisms of Boc cleavage and stability constants).

-

BenchChem. (2025).[5][6] Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. [1]

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid - Compound Summary.

-

Basavanakatti, et al. (2024).[1][7] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-[(tert-Butoxycarbonyl)amino]-4-thiazolecarboxylic acid.

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Applications of Thiazole Amino Acids in Heterocyclic Peptide Synthesis

[1]

Executive Summary

The incorporation of thiazole rings into peptide backbones is a transformative strategy in modern drug design. Thiazole amino acids serve as rigid, metabolically stable surrogates for peptide bonds, imparting constrained conformations that enhance receptor affinity and proteolytic resistance. This guide details the technical application of thiazole amino acids, distinguishing between the coupling of pre-formed building blocks and the on-resin construction of the heterocycle. It provides validated protocols, mechanistic insights, and strategic workflows for integrating these motifs into therapeutic peptides.

Part 1: Strategic Utility of Thiazole Peptidomimetics

Structural and Functional Advantages

Thiazole amino acids are not merely linkers; they are functional pharmacophores.

-

Cis-Amide Mimicry: The thiazole ring locks the peptide backbone into a specific geometry, often mimicking a cis-amide bond or a rigid

-turn, which is critical for binding to G-protein coupled receptors (GPCRs). -

Metabolic Stability: The aromatic heterocycle replaces the labile amide bond (

), rendering the sequence resistant to proteases like trypsin and chymotrypsin. -

Lipophilicity & Permeability: Thiazoles increase the overall lipophilicity (

) of the peptide, often improving passive membrane permeability—a major bottleneck in peptide drug delivery.

The "Make vs. Buy" Decision

Researchers face two primary routes for incorporation:

-

Coupling Pre-formed Amino Acids: Best for standard side chains (e.g., thiazolyl-alanine) and linear sequences.

-

On-Resin Construction: Essential for backbone macrocyclization, complex natural product mimics (e.g., thiopeptides), or when the specific thiazole amino acid is commercially unavailable.

Part 2: Coupling Pre-Formed Thiazole Amino Acids

The Challenge of Racemization

Coupling pre-formed Fmoc-thiazole amino acids (e.g., Fmoc-L-(4-thiazolyl)-alanine) presents a unique challenge: racemization . The electron-withdrawing nature of the thiazole ring increases the acidity of the

Optimized Coupling Protocol

Objective: Couple Fmoc-Thz-OH to a resin-bound peptide with

Reagents:

-

Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

-

Why: This combination generates a neutral pH active ester, significantly reducing base-mediated racemization compared to HBTU/DIPEA systems.

-

-

Alternative: HATU / Collidine (2,4,6-trimethylpyridine).

-

Why: Collidine is a weaker, more sterically hindered base than DIPEA, minimizing proton abstraction at the

-carbon.

-

Step-by-Step Methodology:

-

Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

-

Activation:

-

Dissolve Fmoc-Thz-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq) and pre-activate for 2 minutes (do not exceed 5 mins to avoid side reactions).

-

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate at room temperature for 60–90 minutes .

-

Note: Avoid microwave heating for this specific residue, as thermal energy accelerates racemization.

-

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to confirm completion.

-

Capping: Cap unreacted sites with acetic anhydride/pyridine to prevent deletion sequences.

Part 3: On-Resin Construction (Hantzsch Synthesis)

When the desired thiazole amino acid is not available, or when creating a macrocycle through the thiazole ring, the Hantzsch Thiazole Synthesis is the gold standard. This method builds the ring directly on the solid phase.

Mechanism & Workflow

The reaction involves the condensation of a resin-bound thioamide with an

Figure 1: Solid-Phase Hantzsch Thiazole Synthesis Workflow.

Detailed Protocol: Solid-Phase Hantzsch Synthesis

Target: Synthesize a peptide containing a backbone thiazole derived from a modified valine.

Reagents:

-

Fmoc-Val-Thioamide (or prepare via Lawesson’s reagent in solution first).

-

Ethyl Bromopyruvate (the

-haloketone component). -

TFAA (Trifluoroacetic anhydride) and Pyridine.

Protocol:

-

Thioamide Incorporation:

-

Couple Fmoc-Val-Thioamide-OH to the resin using standard DIC/HOBt conditions. (Note: The thioamide bond is stable to piperidine deprotection).

-

Remove Fmoc group with 20% piperidine/DMF.[2]

-

-

Hantzsch Cyclization:

-

Dehydration (Aromatization):

-

Wash resin with DCM.[4]

-

Treat with TFAA / Pyridine (1:2 ratio) in DCM at 0°C for 1 hour.

-

Why: The Hantzsch reaction initially forms a hydroxy-thiazoline. This step forces the elimination of water to form the aromatic thiazole.

-

-

Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).

Part 4: Biomimetic Synthesis (Cysteine Cyclodehydration)

This strategy mimics the biosynthesis of thiopeptide antibiotics (e.g., Thiostrepton). It converts a Cysteine residue into a thiazole.

Mechanism

-

Cyclodehydration: The Cys thiol attacks the preceding carbonyl (or a specific nitrile) to form a Thiazoline .

-

Oxidation: The thiazoline is oxidized to a Thiazole .

Figure 2: Biomimetic conversion of Cysteine to Thiazole.

Protocol: MnO Oxidation of Thiazoline

Context: Assuming a thiazoline-containing peptide has been generated (e.g., via Cys-nitrile condensation).

-

Solvent System: Dissolve the crude thiazoline-peptide in DCM (or DMF if solubility is poor).

-

Oxidant Addition: Add activated MnO

(20 eq).-

Technical Tip: Use "activated" MnO

(precipitated under specific pH) for reproducible kinetics.

-

-

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Filter through a Celite pad to remove MnO

. Concentrate filtrate. -

Validation: ESI-MS will show a mass shift of -2 Da (loss of 2 hydrogens) relative to the thiazoline precursor.

Part 5: Comparative Analysis of Methods

| Feature | Pre-Formed Coupling | On-Resin Hantzsch | Biomimetic (Cys-Ox) |

| Primary Use Case | Linear peptides, standard side chains | Macrocycles, non-standard side chains | Natural product mimics, "Post-translational" editing |

| Complexity | Low | High | Medium-High |

| Racemization Risk | High (requires optimized base) | Low (if conditions controlled) | Low (stereocenter is often lost/reset) |

| Yield | >90% per step | 60–80% overall | 50–70% overall |

| Key Reagent | Oxyma/DIC | Ethyl Bromopyruvate | MnO |

Part 6: Applications in Drug Discovery

Macrocyclization "Staples"

Thiazoles are used to "staple" peptides by reacting a side-chain thioamide with an N-terminal

-

Case Study: GE2270A analogues . The thiazole ring serves as the central hub, orienting the peptide tails to bind bacterial Elongation Factor Tu (EF-Tu).

Improving Oral Bioavailability

Replacing a specific amide bond with a thiazole can shield the peptide from enzymatic degradation.

-

Technique: Identify the primary cleavage site (e.g., a Phe-Leu bond). Replace the Phe residue with a Thiazolyl-Alanine derivative. This maintains the aromatic side chain interaction while removing the scissile amide bond.

References

-

Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry - A European Journal, 2024. Link

-

Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides. Organic Letters, 2025. Link

-

Two-Steps Hantzsch Based Macrocyclization Approach. ACS Combinatorial Science, 2013. Link

-

Thiazoles in Peptides and Peptidomimetics. Topics in Heterocyclic Chemistry, 2017. Link

-

Coupling Reagents and Racemization in SPPS. Bachem Technical Guides, 2024. Link

Methodological & Application

Application Note: Peptide Coupling with 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

[1][2]

Introduction & Compound Profile

5-(Boc-amino)-2-methylthiazole-4-carboxylic acid is a specialized heteroaromatic amino acid used to introduce rigidity, enhance metabolic stability, or mimic peptide secondary structures (e.g.,

Unlike standard

-

Steric Hindrance: The bulky Boc-amino group at position 5 is ortho to the carboxylic acid at position 4, creating significant steric shielding of the reaction center.

-

Electronic Deactivation (Acid Coupling): The electron-donating amino group at position 5 pushes electron density into the thiazole ring and, via conjugation, toward the C4-carbonyl.[2] This "vinylogous amide" character reduces the electrophilicity of the activated ester, slowing down the coupling rate.

-

Low Nucleophilicity (Post-Deprotection): Once coupled and deprotected, the resulting 5-aminothiazole amine is electronically deactivated by the adjacent carbonyl and the heteroaromatic ring, making the subsequent coupling step difficult.

Compound Properties

| Property | Description |

| Structure | Thiazole ring with 2-Me, 4-COOH, 5-NH-Boc substituents.[1][2][3][4] |

| Molecular Weight | ~258.3 g/mol |

| Solubility | Soluble in DMF, NMP, DMSO.[1][2] Poor solubility in DCM, Water, Ether.[1][2] |

| Stability | Solid is stable at -20°C. Solutions in DMF are stable for <24h.[2] |

| Acidity (pKa) | The C4-COOH is generally more acidic (pKa ~3-4) than aliphatic acids.[1][2] |

Critical Considerations (The "Why" behind the Protocol)

The "Ortho" Effect

The proximity of the

-

Solution: Use HATU or COMU as coupling reagents.[2] These generate the highly reactive At- or Oxyma-active esters, which react faster than the intermediate rearranges or hydrolyzes.[1]

Solvent Selection

Thiazole amino acids often aggregate or precipitate in non-polar solvents like DCM.[2]

-

Solution: Use anhydrous DMF or NMP exclusively for the coupling step.[2]

Base Optimization

Excess base can cause racemization (though less of a concern for the achiral thiazole ring itself, it affects the incoming chiral amine). However, insufficient base prevents full activation of the heteroaromatic acid.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Recommended for incorporating the thiazole acid into a growing peptide chain.[1]

Reagents

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1][2]

-

Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)[1][2][5]

-

Solvent: Anhydrous DMF

Step-by-Step Procedure

-

Resin Preparation:

-

Activation (Pre-activation in Vial):

-

Calculate 3.0 equivalents (relative to resin loading) of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid.

-

Dissolve the acid in minimum anhydrous DMF (approx. 0.1 - 0.2 M concentration).[1][2][6]

-

Add 2.9 equivalents of HATU.[2]

-

Add 6.0 equivalents of DIPEA.[2]

-

Crucial: Shake/vortex for exactly 2 minutes . Do not over-activate, as heteroaromatic active esters can degrade.[1][2]

-

-

Coupling:

-

Add the pre-activated solution immediately to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature.

-

Note: Standard amino acids take 30-60 mins; this hindered acid requires longer.[2]

-

-

Monitoring & Re-Coupling:

-

Capping (Optional but Recommended):

-

If the colorimetric test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.

-

Protocol B: Solution Phase Coupling

For synthesis of fragments or small molecule mimics.

-

Dissolution: Dissolve 1.0 eq of the thiazole acid in anhydrous DMF (0.1 M).

-

Activation: Add 1.1 eq of HATU and 2.5 eq of DIPEA at 0°C. Stir for 5 minutes.

-

Addition: Add 1.0 - 1.2 eq of the amine component (free base or salt neutralized with equimolar DIPEA).

-

Reaction: Allow to warm to room temperature and stir for 12-16 hours .

-

Workup:

-

Dilute with EtOAc (ethyl acetate).[2]

-

Wash with 5% NaHCO3 (remove unreacted acid/HOBt).[2]

-

Wash with 1M HCl or 5% KHSO4 (remove unreacted amine/DIPEA).[2] Note: Thiazoles are basic but the amide reduces basicity; mild acid wash is usually safe for the Boc group if quick and cold.

-

Purification: Flash chromatography (MeOH/DCM gradients usually required due to polarity).[2]

-

Downstream: Deprotection & Next Cycle

The most difficult step is often coupling the NEXT amino acid to the thiazole amine.

Boc Deprotection[1][7][8][9]

-

Reagent: 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetylation side reactions on the electron-rich thiazole ring).

-

Time: 30-60 minutes.

-

Product: The resulting amine is 5-amino-2-methylthiazole-4-carboxamide derivative.[1][2]

Coupling to the 5-Amino Thiazole (The "Hard" Step)

The 5-amino group is significantly less nucleophilic than a standard amine.

-

Standard HATU coupling will likely fail or be very slow. [2]

-

Recommended Protocol:

-

Acid Chloride Method: Convert the incoming amino acid to its acid chloride (using Ghosez's reagent or Triphosgene) or acid fluoride (using TFFH).[2]

-

Symmetric Anhydride: Use 5-10 eq of the incoming amino acid activated with DIC (Diisopropylcarbodiimide) in DCM/DMF (1:1) to form the symmetric anhydride before adding to the thiazole-amine resin.

-

Heating: Microwave irradiation (50°C, 20W) significantly improves yield for this step.[1][2]

-

Decision Tree & Workflow

Caption: Workflow for optimizing the coupling of sterically hindered thiazole amino acids.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of the 5-Boc group blocking the 4-COOH.[1][2] | Switch from PyBOP/HBTU to HATU or COMU .[2] Increase reaction time to overnight. |

| Precipitation | Peptide aggregation due to rigid thiazole backbone.[2] | Add chaotropic salts (0.1 M LiCl ) or use NMP instead of DMF. |

| Racemization | Over-activation or excess base.[2] | Use Collidine (weaker base) instead of DIPEA.[2][5] Reduce pre-activation time to <2 mins. |

| Poor Solubility | Hydrophobic Boc group + aromatic ring.[2] | Ensure solvent is 100% DMF.[2] Avoid DCM. |

| Next Step Failure | Low nucleophilicity of deprotected 5-aminothiazole.[2] | Use Acid Fluorides (TFFH) or Symmetric Anhydrides for the next amino acid coupling.[2] |

References

-

El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1][2]

-

Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

-

Joullié, M. M., & Lassen, K. M. (2010).[1][2] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1][2] (Focus on heteroaromatic coupling challenges).

-

BenchChem. (2025).[2][6] Application Notes and Protocols for the Activation of Hindered Amino Acids. (General protocol adaptation for N-methyl and hindered acids). Link[1][2]

-

Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Reference for HATU/HOAt usage in hindered systems). Link

Sources

- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Standard Operating Procedure for Boc Deprotection of Thiazole Amino Acids

Abstract

Thiazole-containing amino acids are critical pharmacophores in potent natural products (e.g., Dolastatin 10, Bleomycin) and synthetic peptidomimetics. While the thiazole ring exhibits robust aromatic stability, the deprotection of

Introduction & Mechanistic Insight

The Thiazole Moiety in Peptide Synthesis

The thiazole ring acts as a rigid dipeptide surrogate, often replacing the amide bond to restrict conformational flexibility and improve metabolic stability. However, its presence introduces unique chemical properties:

-

Basicity: The thiazole nitrogen (

for the conjugate acid) is a weak base but will be protonated under standard Boc deprotection conditions, affecting the solubility and isolation of the resulting salt. -

Nucleophilicity: While the thiazole ring is

-deficient (similar to pyridine), reducing the risk of electrophilic aromatic substitution, the tert-butyl cations generated during deprotection can still alkylate highly nucleophilic side chains (e.g., Trp, Met, Cys) if scavengers are omitted. -

Stereochemical Integrity: Unlike the coupling step, where thiazole amino acids are prone to racemization via oxazolone formation, the acidic deprotection step is generally stereochemically safe. However, the

-proton of thiazole amino acids is more acidic than that of standard amino acids, necessitating strict control over temperature and reaction time.

Reaction Mechanism

The deprotection proceeds via an

Critical Consideration: In the presence of a thiazole ring, the

Figure 1: Mechanistic pathway of Boc deprotection emphasizing the divergence of the tert-butyl cation and the necessity of scavenging.

Experimental Protocols

Method A: TFA/DCM (Standard Protocol)

Best for: General synthesis, peptides containing Trp/Met/Cys (with scavengers), and solution-phase synthesis.

Reagents:

-

Trifluoroacetic Acid (TFA), HPLC Grade.

-

Dichloromethane (DCM), Anhydrous.

-

Scavenger Cocktail: Triisopropylsilane (TIS) and Water (H

O).[1] Optional: Thioanisole if Met/Trp present.

Procedure:

-

Dissolution: Dissolve the Boc-protected thiazole amino acid (1.0 equiv) in DCM (concentration 0.1 – 0.2 M). Ensure complete dissolution; mild sonication is permissible.

-

Scavenger Addition: Add TIS (2.5% v/v) and H

O (2.5% v/v). If the peptide contains Met or Trp, add Thioanisole (2.5% v/v). -

Acidolysis: Cool the solution to 0°C. Slowly add TFA to achieve a final ratio of 1:1 (TFA:DCM) or 1:4 (20% TFA) depending on sensitivity.

-

Note: For robust thiazole residues, 50% TFA is standard.

-

-

Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT). Monitor by TLC or LC-MS (typically complete in 30–60 mins).

-

Workup (Precipitation):

-

Concentrate the reaction mixture under reduced pressure (keep bath < 30°C) to remove excess TFA.

-

Add cold Diethyl Ether (Et

O) or MTBE to the oily residue. Triturate vigorously to precipitate the trifluoroacetate salt. -

Filter the solid, wash with cold ether, and dry under high vacuum.

-

Method B: HCl/Dioxane (Alternative Protocol)

Best for: Generating crystalline hydrochloride salts, avoiding fluorinated counterions, and substrates sensitive to TIS.

Reagents:

-

4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).

-

Solvent: 1,4-Dioxane or Methanol (MeOH).

Procedure:

-

Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane.

-

Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl).

-

Reaction: Stir at RT. This reaction is often faster than TFA/DCM but can evolve gas vigorously.

-

Workup:

Comparative Data & Critical Quality Attributes

The choice of method impacts the physical form and purity of the intermediate.

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Reaction Rate | Fast (30-60 min) | Very Fast (15-45 min) |

| Scavenger Compatibility | Excellent (TIS, Thioanisole) | Limited (Water/Alcohols can slow reaction) |

| Product Form | Often oily/amorphous TFA salt | Often crystalline HCl salt |

| Solubility of Product | High in polar organic solvents | Moderate; good water solubility |

| Risk of Side Reactions | t-Bu alkylation (mitigated by scavengers) | Acid-catalyzed hydrolysis of sensitive esters |

| Recommended Use | Complex peptides, Trp/Met containing | Simple amino acids, Crystallization required |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate complexity and desired product form.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Deprotection | Acid concentration too low or salt formation buffering acidity. | Increase TFA to 50% or use neat TFA for 10 mins. Ensure anhydrous conditions for HCl method. |

| Alkylation (New Peaks in HPLC) | Crucial: Add 5% Thioanisole/TIS. Ensure high dilution (0.1 M) to minimize intermolecular reactions. | |

| Loss of Chirality | Over-exposure to acid at high temp (rare in deprotection). | Keep reaction at 0°C–RT.[4] Do not heat. Verify enantiomeric excess (ee) via Chiral HPLC. |

| Hygroscopic Salt | Thiazole salts are prone to water absorption. | Lyophilize from water/acetonitrile or dry over P |

References

-

Boc Deprotection Mechanism & Scavengers: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 1978. Link

-

Thiazole Amino Acid Synthesis (Dolastatin 10 Context): Pettit, G. R., et al. "The absolute configuration and synthesis of natural (-)-dolastatin 10." Journal of the American Chemical Society, 1989. Link

-

Racemization Risks in Thiazole Peptides: Hamada, Y., et al. "Efficient Synthesis of Thiazole-Containing Amino Acids." Tetrahedron Letters, 1985. Link

-

Comparison of Deprotection Reagents: Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Research, 2001. Link

-

General Protocol Validation: BenchChem Application Notes. "A Comparative Guide to TFA and HCl for Boc Deprotection." Link

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of Thiazole-Containing Peptides

Topic: Synthesis of Thiazole-Containing Peptides Using Solid-Phase Synthesis (SPPS) Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Abstract

Thiazole-containing peptides represent a privileged class of pharmacophores, exhibiting potent biological activities ranging from antimitotic (e.g., Dolastatin 10, Tubulysin) to antibiotic (e.g., Thiopeptides) properties.[1][2] However, their synthesis via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily: (1) C-terminal epimerization of thiazole amino acids during activation, and (2) poor nucleophilicity of thiazole amines during chain elongation. This guide details robust protocols for the "Building Block" approach—the industry gold standard—and provides a specialized workflow for on-resin Hantzsch cyclization, ensuring high purity and stereochemical integrity.

Strategic Overview & Mechanistic Challenges

The "Building Block" vs. "On-Resin Cyclization" Dilemma

While on-resin cyclization (converting a Cys residue or thioamide to a thiazole) is biomimetic, it often requires harsh oxidative or dehydrating conditions incompatible with sensitive side chains. Consequently, the Building Block Approach —using pre-synthesized, Fmoc-protected thiazole amino acids—is the preferred method for reproducible library synthesis.

The Racemization Trap

The critical failure point in synthesizing thiazole peptides is the coupling of the thiazole subunit to the growing peptide chain.

-

Mechanism: The thiazole ring is electron-withdrawing. If the chiral center is at the

-position (e.g., a thiazole-4-carboxylic acid derived from an amino acid), the -

Consequence: Standard base-mediated activation (e.g., HATU/DIPEA) rapidly abstracts this proton, leading to significant epimerization (up to 20-40% D-isomer).

-

Solution: Use neutral activation methods (carbodiimides) or weak bases (collidine) with suppressive additives (Oxyma Pure).

Figure 1: Mechanism of base-catalyzed racemization during thiazole coupling. The electron-poor thiazole ring stabilizes the planar enolate intermediate.

Protocol A: The Building Block Approach (Gold Standard)

This protocol is optimized for coupling Fmoc-Thiazole-OH building blocks (e.g., derived from Cys, Val, or Phe) to a resin-bound peptide.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]

-

Resin: 2-Chlorotrityl Chloride (CTC) resin (Recommended for preventing diketopiperazine formation and allowing mild cleavage) or Rink Amide for amidated C-termini.

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Alternative Reagents (for difficult sequences): COMU, TMP (2,4,6-Trimethylpyridine / Collidine).

-

Solvent: DMF (Anhydrous), DCM.[3]

Step-by-Step Procedure

Step 1: Resin Loading (CTC Resin)

-

Swell CTC resin (1.0 mmol/g) in DCM for 30 min.

-

Dissolve the first Fmoc-AA-OH (1.2 eq) in DCM with DIPEA (4 eq).

-

Add to resin and shake for 2 hours.

-

Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites.

-

Wash: DCM (3x), DMF (3x), DCM (3x).[3]

Step 2: Fmoc Deprotection

-

Treat resin with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if Asp is present).

-

Cycles: 1 x 3 min, 1 x 10 min.

-

Wash: DMF (5x).

Step 3: Coupling the Thiazole Building Block (Critical Step)

To minimize racemization, avoid HATU/DIPEA. Use DIC/Oxyma.

-

Pre-activation: Dissolve Fmoc-Thiazole-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Add DIC (3.0 eq) and stir for 2 minutes. Do not add base.

-

Add the pre-activated mixture to the resin.

-

Reaction Time: Shake for 2–4 hours at room temperature.

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.

-

Optional: If coupling is incomplete, recouple using HATU (2.8 eq) / HOAt (3.0 eq) / Collidine (5.0 eq) for 1 hour. Collidine is a weaker base than DIPEA and reduces racemization risk.

Step 4: Elongation from the Thiazole Amine

Thiazole amines (if the next step requires coupling TO the thiazole N-terminus) are weak nucleophiles.

-

Deprotect the Fmoc group from the thiazole (standard conditions).

-

Aggressive Coupling: The incoming amino acid (Fmoc-AA-OH) requires high activation.

-

Use HATU (4 eq) / HOAt (4 eq) / DIPEA (8 eq) .

-

Double coupling (2 x 1 hour) is mandatory.

-

Note: If the thiazole amine is extremely unreactive, convert the incoming AA to an Acid Chloride (using triphosgene) or Acid Fluoride (using TFFH) for the coupling.

-

Protocol B: On-Resin Hantzsch Cyclization (Specialized)

Use this method when the specific thiazole building block is unavailable or unstable. This involves reacting a resin-bound thioamide with an

Workflow Diagram

Figure 2: On-Resin Hantzsch Synthesis Workflow. Direct thionation of amides on-resin is difficult; coupling a pre-formed thioamide amino acid is recommended.

Procedure

-

Thioamide Incorporation: Couple a commercially available Fmoc-AA-Thioamide (e.g., Fmoc-Val-CS-OH) using DIC/HOBt. Avoid uronium salts (HATU) as they can react with the sulfur.

-

Cyclization:

-

Dehydration (if necessary): Some Hantzsch intermediates (hydroxythiazolines) are stable. To force aromatization:

-

Treat resin with TFAA (Trifluoroacetic anhydride) / Pyridine (1:2 ratio in DCM) for 2 hours.

-

-

Wash: Extensive washing with DMF and DCM is required to remove excess reagents.

Quantitative Data & Optimization Table

Table 1: Coupling Conditions vs. Racemization Rates (Thiazole-4-carboxylic acid)

| Activation Method | Base | Racemization (% D-Isomer) | Coupling Efficiency | Recommendation |

| HATU | DIPEA | 15 – 35% | High | Avoid (High Epimerization) |

| HBTU | DIPEA | 10 – 25% | Moderate | Not Recommended |

| HATU | Collidine | < 5% | High | Good for difficult couplings |

| DIC / HOBt | None | < 2% | Moderate | Acceptable |

| DIC / Oxyma | None | < 1% | High | Best Practice |

| PyBOP | NMM | 5 – 10% | High | Alternative |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Racemization | Strong base (DIPEA) usage during activation of thiazole-COOH. | Switch to DIC/Oxyma (base-free) or use Collidine as the base. |

| Incomplete Coupling (To Thiazole) | Low nucleophilicity of the thiazole amine. | Use Acid Chlorides (Triphosgene) or HATU/HOAt with double coupling. Increase temp to 50°C (carefully). |

| Side Reactions (S-alkylation) | Free thiol groups on other residues (Cys). | Ensure Cys is protected with Trt or Acm . Avoid electrophiles (bromoketones) if free thiols are present. |

| Low Solubility | Thiazole peptides are prone to aggregation (beta-sheets). | Use Pseudoproline dipeptides or Dmb-protection on the backbone to disrupt aggregation. |

References

-

BenchChem. Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine. (2025).[6][5] Retrieved from

-

Turner, R. A., Oliver, A. G., & Lokey, S. Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides.[7] (2007).[1] Organic Letters. Retrieved from

-

Groaning, M. D., & Meyers, A. I. Chiral Non-Racemic Thiazolines and Thiazoles in Asymmetric Synthesis. (2000). Tetrahedron. Retrieved from

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[8] Retrieved from

-

El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. (2011).[9] Chemical Reviews. Retrieved from

-

Kudryavtsev, K. V., et al. Solid-Phase Synthesis of Thiazole-Containing Peptidomimetics. (2021).[4] RSC Advances. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. people.uniurb.it [people.uniurb.it]

Reaction conditions for amide bond formation with 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

The following Application Note and Protocol guide details the reaction conditions for amide bond formation using 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid .

Abstract & Strategic Overview

The coupling of 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid presents a unique set of steric and electronic challenges distinct from standard aliphatic couplings. While the thiazole core is ubiquitous in kinase inhibitors (e.g., Dasatinib, Dabrafenib), the specific arrangement of a bulky 5-Boc-amino group adjacent to the 4-carboxylic acid creates an "ortho-substituted" steric environment.

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P/Acid Chloride). Success relies on overcoming the electron-donating resonance of the 5-amino group, which deactivates the carbonyl carbon, and managing the steric bulk that hinders nucleophilic attack.

Key Chemical Challenges

-

Electronic Deactivation: The C5-nitrogen lone pair donates density into the thiazole ring, reducing the electrophilicity of the C4-carbonyl. Strong activation is required.

-

Steric Hindrance: The tert-butyl carbamate (Boc) group at C5 projects significant bulk toward the C4 reaction center, slowing the approach of nucleophiles.

-

Solubility: The rigid thiazole scaffold often leads to poor solubility in DCM or THF, necessitating polar aprotic solvents like DMF or NMP.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal coupling strategy for your specific amine partner.

Figure 1: Decision tree for selecting coupling reagents based on amine reactivity and reaction scale.

Experimental Protocols

Protocol A: High-Efficiency Activation (HATU)

Best for: Medicinal chemistry discovery, unreactive amines, and small-scale (<1g) synthesis.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The 7-aza nitrogen provides an intramolecular base effect (anchimeric assistance) that accelerates the coupling, crucial for overcoming the steric bulk of the neighboring Boc group.

Reagents:

-

Substrate: 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid (1.0 equiv)

-

Amine Partner: 1.1 – 1.2 equiv

-

Coupling Reagent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the thiazole carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

-

Observation: The solution typically turns yellow/orange. This pre-activation period is critical to form the active ester before the amine approaches.

-

-

Addition: Add the amine partner (1.1 equiv).

-

Reaction: Stir at RT for 4–16 hours.

-

Monitoring: Check LCMS for the disappearance of the acid (M-H peak) and formation of the product (M+H).

-

-

Workup:

-

Dilute the reaction mixture with EtOAc (10x volume).

-

Wash sequentially with:

-

10% LiCl (aq) (x2) – Critical for removing DMF.

-

Sat. NaHCO₃ (x2) – Removes unreacted acid/HOBt byproducts.

-

Brine (x1).

-

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Scalable Synthesis (T3P - Propylphosphonic Anhydride)

Best for: Process scale (>5g), simple workups, and avoiding explosion hazards of HOBt derivatives.

Mechanism: T3P acts as a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. It is non-explosive, has low toxicity, and the byproducts are water-soluble.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc or 2-MeTHF (if solubility permits); DMF if insoluble.

Step-by-Step Procedure:

-

Slurry: Suspend the thiazole acid and amine partner in EtOAc (or 2-MeTHF).

-

Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[1]

-

Reagent Addition: Dropwise add T3P solution (1.5 equiv).

-

Note: The reaction is exothermic; control temperature <10°C during addition.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If conversion is slow due to the 5-Boc steric bulk, heat to 50°C. T3P is thermally stable.

-

-

Workup:

-

Add water to quench.

-

Separate phases. Wash organic layer with 0.5 M HCl (to remove pyridine), then Sat. NaHCO₃, then brine.

-

Result: The product often crystallizes upon concentration, avoiding chromatography.

-

Protocol C: Difficult Couplings (Ghosez’s Reagent)

Best for: Extremely unreactive anilines or sterically hindered amines where HATU fails.

Mechanism: Converts the acid directly to the acid chloride under neutral conditions using 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent). This avoids the harsh acidic conditions of SOCl₂ which might deprotect the Boc group.

Step-by-Step Procedure:

-

Acid Chloride Formation: Dissolve thiazole acid (1.0 equiv) in anhydrous DCM (or CHCl₃). Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.

-

Monitoring: Aliquot quenched with MeOH shows methyl ester on LCMS.

-

-

Coupling: In a separate vessel, dissolve the amine (1.2 equiv) and Pyridine (2.0 equiv) in DCM.

-

Combination: Add the acid chloride solution dropwise to the amine solution at 0°C.

-

Reaction: Stir at RT for 2–6 hours.

-

Workup: Standard aqueous wash (NaHCO₃/Brine).

Analytical Data & Troubleshooting

Expected Data Profile

| Parameter | Typical Value | Notes |

| Physical State | White to Off-white solid | Thiazole amides are often crystalline.[2] |

| LCMS (ESI+) | [M+H]⁺ | Boc group is labile; avoid high fragmentation voltages. |

| ¹H NMR | δ 10–12 ppm (s, 1H) | Amide NH (downfield shift indicates H-bond). |

| ¹H NMR | δ 1.45 ppm (s, 9H) | Boc-tBu group (diagnostic singlet). |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Steric hindrance of the 5-Boc group blocking the active ester.

-

Solution: Switch to Protocol C (Acid Chloride) or increase temperature to 50°C using Protocol B (T3P).

-

-

Issue: Boc Deprotection.

-

Cause: Acidic impurities in coupling reagents or excessive heat (>80°C).

-

Solution: Ensure DIEA/Pyridine is in excess. Use neutral Ghosez reagent instead of Oxalyl Chloride.

-

-

Issue: Poor Solubility.

-

Cause: Rigid thiazole stacking.

-

Solution: Use 10% DMSO in DMF or add LiCl to the reaction mixture to break up aggregates.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the preparation of acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455. Link

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

-

Al-Balas, Q., et al. (2009).[2] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLoS ONE, 4(5), e5617.[2] Link

Sources

- 1. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to the Synthesis of Novel Macrocyclic Peptides Incorporating 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid

Abstract

Macrocyclic peptides have emerged as a compelling therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved target affinity, and increased cell permeability compared to their linear counterparts.[1][2][3] The incorporation of non-canonical amino acids (ncAAs) into these scaffolds offers a powerful strategy to further modulate their pharmacological properties.[4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of a unique heterocyclic nCAA, 5-(Boc-amino)-2-methylthiazole-4-carboxylic acid, into macrocyclic peptide frameworks. Thiazole-containing peptides are privileged structures found in numerous bioactive natural products, prized for their ability to confer structural rigidity and engage in specific molecular interactions.[6][7][8][9][10] We will address the inherent synthetic challenges posed by this sterically hindered building block and provide field-proven methodologies for its efficient coupling, followed by robust strategies for macrocyclization, purification, and characterization.

Introduction: The Rationale for Thiazole-Containing Macrocycles

The pursuit of novel drug candidates has increasingly focused on challenging targets, such as protein-protein interactions, which are often difficult to address with traditional small molecules. Macrocyclic peptides offer a solution by presenting a large, conformationally defined surface for interaction.[2][11] The thiazole ring, a five-membered heterocycle, is a particularly valuable component in peptide design.[10][12]

Key Advantages of Incorporating a Thiazole Moiety:

-